

# ertugliflozin renal outcomes composite endpoint analysis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

## Renal Outcomes of SGLT2 Inhibitors in T2DM and CKD

The following table synthesizes data from a systematic review and network meta-analysis of 20 randomized controlled trials, comparing the efficacy of SGLT2 inhibitors on a composite renal outcome. The data is presented as Odds Ratios (OR) with 95% Confidence Intervals (CI), where an OR of less than 1.0 indicates a beneficial effect [1].

| Intervention         | Composite Renal Outcome (OR, 95% CI) | Certainty of Evidence         |
|----------------------|--------------------------------------|-------------------------------|
| Dapagliflozin 10 mg  | 0.55 (0.42–0.72)                     | High                          |
| Canagliflozin        | 0.61 (0.52–0.72)                     | High                          |
| Empagliflozin        | 0.62 (0.48–0.80)                     | High                          |
| Sotagliflozin 400 mg | 0.66 (0.45–0.97)                     | High                          |
| Ertugliflozin        | 0.81 (0.63–1.05)                     | High (for placebo comparison) |

### Key conclusions from the analysis:

- **SGLT2 inhibitors** as a class provide the most consistent renal protection [1].

- **Dapagliflozin** showed the greatest efficacy on the composite renal outcome [1].
- **DPP-4 inhibitors** (not shown in table) conferred no renal benefit in this analysis [1].

## Ertugliflozin-Specific Renal Outcome Data

Analyses from the **VERTIS CV** trial, the primary cardiovascular outcomes trial for **Ertugliflozin**, provide more detail on its renal effects [2] [3].

- **Primary Kidney Composite Outcome:** The trial did not achieve superiority for the pre-specified kidney composite of doubling of serum creatinine, renal replacement therapy, or renal death [2].
- **Exploratory Kidney Composite Outcome:** **Ertugliflozin** showed a **34% reduction in risk** for an exploratory composite outcome (sustained  $\geq 40\%$  reduction in eGFR, dialysis/transplantation, or renal death) [2].
- **Effect on Albuminuria:** **Ertugliflozin** treatment resulted in a significant reduction in the risk for albuminuria progression across all subgroups of patients, including those with and without pre-existing albuminuria [3].
- **eGFR Slope:** Consistent with other SGLT2 inhibitors, **Ertugliflozin** was associated with a slower rate of long-term eGFR decline compared to placebo [3].
- **Impact of Concomitant Medications:** A prespecified analysis found that the benefit of **Ertugliflozin** on reducing hospitalization for heart failure was greater in patients using diuretics at baseline. However, there was no modification of its treatment effect on kidney outcomes based on the use of RAAS inhibitors, diuretics, or mineralocorticoid receptor antagonists [2].

## Key Trial Methodologies

To evaluate the quality of the data, here are the core designs of the cited studies:

- **Network Meta-Analysis [1]**
  - **Data Sources:** PubMed, Embase, Cochrane CENTRAL, and ClinicalTrials.gov were searched through July 2025.
  - **Eligibility:** Randomized Controlled Trials (RCTs) with  $\geq 24$  weeks follow-up in patients with Type 2 Diabetes and Chronic Kidney Disease.
  - **Outcomes:** Composite renal outcome, eGFR, and Urinary Albumin-to-Creatinine Ratio (UACR).
  - **Analysis:** A Bayesian network meta-analysis was performed, and the evidence was graded using the GRADE approach.

- VERTIS CV Trial [2] [3]
  - **Design:** Multicenter, randomized, double-blind, placebo-controlled, event-driven trial.
  - **Participants:** 8,246 patients with Type 2 Diabetes and established atherosclerotic cardiovascular disease.
  - **Intervention:** **Ertugliflozin** (5 mg or 15 mg) or placebo once daily, added to standard care.
  - **Follow-up:** Mean of 3.5 years.
  - **Renal Outcomes:** Included the pre-specified composite (doubling of serum creatinine, etc.) and an exploratory composite (sustained  $\geq 40\%$  eGFR reduction, etc.).

## Experimental Workflow for Renal Outcome Analysis

The diagram below illustrates the general workflow for analyzing renal outcomes in a clinical trial like VERTIS CV, which can serve as a reference for your own research design.



[Click to download full resolution via product page](#)

**Figure 1. Renal Outcome Analysis Workflow**

## Summary of Evidence

To conclude, the experimental data shows a clear hierarchy of efficacy among SGLT2 inhibitors for the specific endpoint of composite renal outcomes, with **Ertugliflozin's effect being more modest** in this

particular analysis [1]. However, **Ertugliflozin** does demonstrate significant benefits on other important renal parameters, such as slowing eGFR decline and reducing albuminuria progression [3].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Comparison of the renal outcomes of novel antidiabetic ... [pubmed.ncbi.nlm.nih.gov]
2. Analyses from the VERTIS CV Trial [pmc.ncbi.nlm.nih.gov]
3. Heart and Kidney Outcomes With Ertugliflozin in People ... [sciencedirect.com]

To cite this document: Smolecule. [ertugliflozin renal outcomes composite endpoint analysis].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002102#ertugliflozin-renal-outcomes-composite-endpoint-analysis>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)